5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
Overview
Description
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a complex organic compound that features a trifluoromethyl group and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The indazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(trifluoromethyl)aniline: Lacks the indazole ring, making it less complex.
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline:
Uniqueness
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is unique due to the combination of the trifluoromethyl group, the indazole ring, and the chlorine atom. This combination imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-8-5-6-12(10(19)7-8)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTRXUYWGCRDFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)Cl)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138224 | |
Record name | 5-Chloro-2-[4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937606-23-0 | |
Record name | 5-Chloro-2-[4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937606-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-[4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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